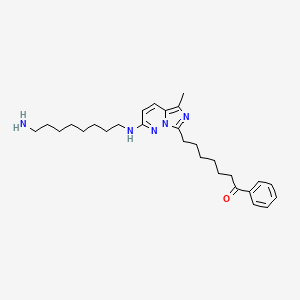

1-Heptanone, 7-(2-((8-aminooctyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-

Description

BenchChem offers high-quality 1-Heptanone, 7-(2-((8-aminooctyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanone, 7-(2-((8-aminooctyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

210469-27-5 |

|---|---|

Molecular Formula |

C28H41N5O |

Molecular Weight |

463.7 g/mol |

IUPAC Name |

7-[2-(8-aminooctylamino)-5-methylimidazo[1,5-b]pyridazin-7-yl]-1-phenylheptan-1-one |

InChI |

InChI=1S/C28H41N5O/c1-23-25-19-20-27(30-22-14-7-3-2-6-13-21-29)32-33(25)28(31-23)18-12-5-4-11-17-26(34)24-15-9-8-10-16-24/h8-10,15-16,19-20H,2-7,11-14,17-18,21-22,29H2,1H3,(H,30,32) |

InChI Key |

CCXFKQISUVBZSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCN |

Origin of Product |

United States |

Biological Activity

1-Heptanone, 7-(2-((8-aminooctyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- is a complex organic compound that exhibits a variety of biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a heptanone backbone with an imidazo-pyridazine moiety and an aminooctyl side chain. Its molecular formula is , with a molecular weight of approximately 328.46 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing imidazo-pyridazine structures can inhibit vascular endothelial growth factor (VEGF) signaling, a critical pathway in tumor angiogenesis. For instance, derivatives similar to 1-Heptanone have shown significant inhibition of VEGF receptor kinases, with IC50 values in the nanomolar range ( ). This suggests that 1-Heptanone may possess anticancer properties by targeting angiogenic pathways.

Enzyme Inhibition

Studies have demonstrated that related compounds can act as inhibitors of H+/K(+)-ATPase, an enzyme involved in gastric acid secretion. The structure-activity relationship indicates that modifications in the imidazole moiety can enhance biological activity ( ). This mechanism could be relevant for developing treatments for conditions like peptic ulcers or gastroesophageal reflux disease.

Study on VEGF Inhibition

A study investigating the effects of imidazo-pyridazine derivatives on human umbilical vein endothelial cells demonstrated that compounds with similar structures effectively inhibited cell proliferation stimulated by VEGF ( ). The compound's ability to suppress angiogenesis highlights its potential as an anticancer agent.

H+/K(+)-ATPase Inhibition

In another study focusing on substituted imidazoles, certain derivatives were found to significantly inhibit H+/K(+)-ATPase activity, suggesting that 1-Heptanone could be explored for its effects on gastric acid secretion ( ). This finding opens avenues for further research into gastrointestinal therapies.

Pharmacokinetics and Toxicology

Preliminary data suggest that 1-Heptanone has favorable pharmacokinetic properties:

Scientific Research Applications

The compound 1-Heptanone, 7-(2-((8-aminooctyl)amino)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl- is a complex organic molecule that has garnered attention in various scientific domains due to its potential applications. This article delves into its scientific research applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development, particularly in targeting specific receptors or pathways involved in various diseases. For instance:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The imidazo(1,5-b)pyridazin component is known for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

- Neuropharmacology : Given the presence of amino groups, this compound may exhibit neuroprotective properties. Research into derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.

Biochemical Assays

The compound's efficacy can be evaluated through various biochemical assays:

- In Vitro Studies : Cell viability assays and apoptosis assays can be conducted to assess the cytotoxic effects on cancer cell lines.

- Binding Affinity Studies : Using techniques such as radioligand binding assays can help determine the compound's affinity for specific receptors, which is crucial for understanding its mechanism of action.

Synthesis and Characterization

The synthesis of 1-Heptanone derivatives involves multi-step organic reactions that require careful optimization to yield high purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Reference |

|---|---|---|

| Anticancer | MTT Assay | |

| Neuroprotective | Neurotoxicity Assay | |

| Binding Affinity | Radioligand Binding |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Starting from heptanone, amine | 85 |

| 2 | Cyclization with imidazo compound | 75 |

| 3 | Purification via chromatography | 90 |

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of similar compounds demonstrated that modifications to the heptanone skeleton significantly enhanced cytotoxicity against breast cancer cell lines. The findings indicated a dose-dependent response, suggesting that structural variations could optimize therapeutic efficacy.

Case Study 2: Neuroprotective Effects

Research on derivatives of imidazo compounds revealed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. The study highlighted the importance of amino substitutions in enhancing neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.